molecular formula C14H15NO5 B11846461 Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-64-3

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11846461
CAS No.: 1385694-64-3
M. Wt: 277.27 g/mol
InChI Key: SFQGYWQFRUCNIX-UHFFFAOYSA-N
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Description

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound that features a nitrophenyl group attached to a cyclohexanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(2-Aminophenyl)-4-oxocyclohexanecarboxylate.

    Reduction: Formation of Methyl 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:

    Methyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.

    Ethyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetic properties.

    Methyl 1-(2-Aminophenyl)-4-oxocyclohexanecarboxylate: The amino derivative of the compound, which can have different biological activities and applications.

Properties

CAS No.

1385694-64-3

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C14H15NO5/c1-20-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15(18)19/h2-5H,6-9H2,1H3

InChI Key

SFQGYWQFRUCNIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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